molecular formula C26H23NO4 B255390 2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide

2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide

Cat. No. B255390
M. Wt: 413.5 g/mol
InChI Key: KEOMOTDKUFINEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Pifithrin-μ (PFTμ) and is a potent inhibitor of the p53 protein. The p53 protein is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. PFTμ has been shown to have a wide range of potential applications in scientific research, including cancer research, neuroscience, and immunology.

Mechanism of Action

PFTμ is a potent inhibitor of the p53 protein. The p53 protein plays a crucial role in preventing the development of cancer by inducing cell cycle arrest and apoptosis in cells that have undergone DNA damage. PFTμ blocks the activity of the p53 protein by binding to its transcriptional activation domain, preventing it from binding to DNA and activating its target genes.
Biochemical and Physiological Effects:
PFTμ has been shown to have a wide range of biochemical and physiological effects. In cancer cells, PFTμ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, PFTμ protects neurons from damage caused by oxidative stress and excitotoxicity. In immune cells, PFTμ modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using PFTμ in lab experiments is its specificity for the p53 protein. This makes it a valuable tool for studying the role of the p53 protein in cancer, neuroscience, and immunology. However, one of the limitations of using PFTμ is its potential toxicity. Studies have shown that high concentrations of PFTμ can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PFTμ. One area of research is the development of new cancer therapies based on PFTμ. Studies have shown that PFTμ can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Another area of research is the development of new treatments for neurodegenerative diseases based on PFTμ. Studies have shown that PFTμ can protect neurons from damage caused by oxidative stress and excitotoxicity, which makes it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Finally, there is potential for the development of new treatments for autoimmune diseases based on PFTμ. Studies have shown that PFTμ can modulate the immune response by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the development of new treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Synthesis Methods

The synthesis of PFTμ involves a multi-step process that begins with the reaction of 4-methylphenylacetic acid with 2-bromoethylamine hydrobromide to form N-(4-methylphenyl)-2-bromoethylacetamide. This intermediate is then reacted with 6-hydroxy-2H-chromen-2-one to form 2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide, which is the final product.

Scientific Research Applications

PFTμ has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer research. PFTμ has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of the p53 protein. This makes PFTμ a potential candidate for the development of new cancer therapies.
PFTμ has also been studied for its potential applications in neuroscience. Studies have shown that PFTμ can protect neurons from damage caused by oxidative stress and excitotoxicity. This makes PFTμ a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition, PFTμ has been studied for its potential applications in immunology. Studies have shown that PFTμ can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This makes PFTμ a potential candidate for the development of new treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-4-oxochromen-6-yl]oxy-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H23NO4/c1-18-7-9-20(10-8-18)25-16-23(28)22-15-21(11-12-24(22)31-25)30-17-26(29)27-14-13-19-5-3-2-4-6-19/h2-12,15-16H,13-14,17H2,1H3,(H,27,29)

InChI Key

KEOMOTDKUFINEE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)NCCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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